
5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
The compound “5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule. It contains functional groups such as bromo, methoxy, oxadiazol, and amine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH)” have been synthesized by cyclization of 2-bromo-5-methoxybenzohydrazide in the presence of carbon disulfide and hydrazine .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
1,3,4-oxadiazole derivatives, including similar compounds to 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine, have been synthesized and tested for their antimicrobial activities. Studies show that some of these compounds possess good or moderate activities against various microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Anti-proliferative Activity
Research involving derivatives of 1,3,4-oxadiazole demonstrates their application in cancer research. These compounds have been tested for their antiproliferative activity in vitro, with some showing cytotoxic activity against human tumor cell lines. The ID50 values of these compounds fall within the international activity criterion for synthetic agents, suggesting their potential in cancer treatment (Liszkiewicz et al., 2003).
Evaluation Against Salmonella Typhi
Some 1,3,4-oxadiazole derivatives have been screened for antibacterial activity against Salmonella typhi. The research indicates significant activity of these compounds against this bacterium, pointing towards their potential use in treating Salmonella infections (Salama, 2020).
Electroluminescent Materials
1,3,4-oxadiazole derivatives have also been used as intermediates in the synthesis of electroluminescent materials. These compounds have shown promising properties in terms of UV absorption and fluorescence, suggesting their potential application in the development of new electroluminescent devices (Wei-guo, 2007).
Synthesis and Structural Studies
The synthesis and structural analysis of 1,3,4-oxadiazole derivatives have been conducted, providing valuable insights into the chemical properties and potential applications of these compounds. This research is crucial for understanding how these compounds interact at a molecular level and for developing further applications in various fields (Kumara et al., 2017).
Eigenschaften
IUPAC Name |
5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-14-5-2-3-7(10)6(4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDKBAAUCAFYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




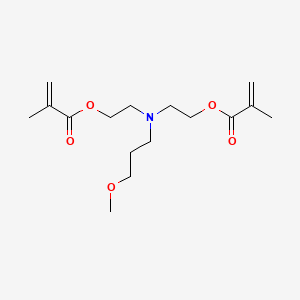
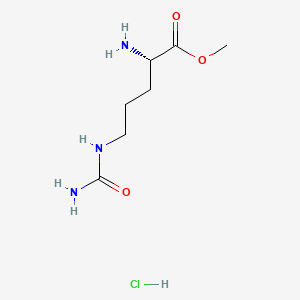


![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3308736.png)
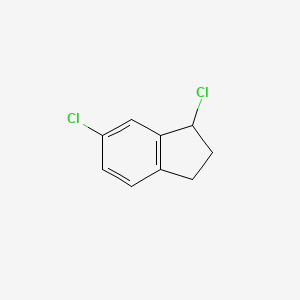
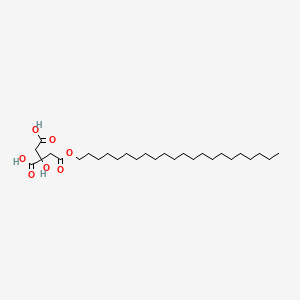
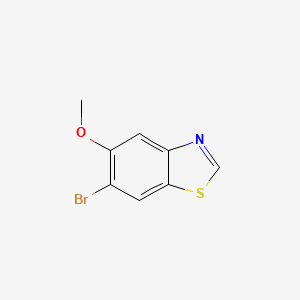
![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-methanol](/img/structure/B3308777.png)
![3-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3308785.png)
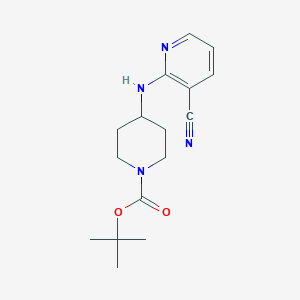
![3-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3308794.png)
![4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3308795.png)